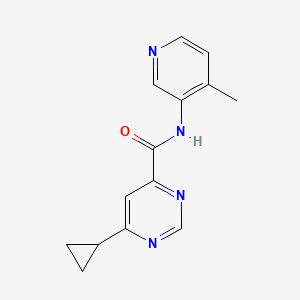

![molecular formula C13H20N4O2S B2439971 2-cyclopropyl-5-((1-methyl-1H-imidazol-4-yl)sulfonyl)octahydropyrrolo[3,4-c]pyrrole CAS No. 2199837-15-3](/img/structure/B2439971.png)

2-cyclopropyl-5-((1-methyl-1H-imidazol-4-yl)sulfonyl)octahydropyrrolo[3,4-c]pyrrole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The main method of synthesis is acid-catalysed methylation of imidazole by methanol . The second method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .Aplicaciones Científicas De Investigación

Novel Synthesis Methods

Research has shown innovative synthesis methods for creating N-bridged bicyclic pyridines, including derivatives like pyrrolo-, imidazo-, and triazolopyridines. A novel approach using cyclodehydration with the Burgess reagent under mild and neutral conditions has been developed, tolerating acid-sensitive functional groups. This method has led to the discovery of new carbamylsulfonylation reactions, demonstrating the versatility and reactivity of related compounds (Li et al., 2008).

Enhancing Cellular Uptake

In the realm of molecular probes and therapeutic agents, modifications to the hairpin γ-aminobutyric acid turn unit in Pyrrole–imidazole (Py–Im) hairpin polyamides have been shown to significantly enhance cellular uptake and biological activity. This development points to the compound's potential in gene expression modulation and as a tool in cellular biology (Meier, Montgomery, & Dervan, 2012).

Catalysis and Chemical Reactions

Gold(I) and Gold(III) complexes with sulfonated N-Heterocyclic Carbene Ligands have been synthesized and shown to act as active, selective, and recyclable catalysts for the intramolecular cyclization of γ-alkynoic acids. This process leads to enol-lactones under mild conditions without competitive hydration, highlighting the compound's utility in catalytic reactions and organic synthesis (Tomás‐Mendivil et al., 2013).

Synthesis of Heterocyclic Compounds

Research into the synthesis of heterocyclic compounds has led to the development of methods for preparing 5-amino-7-aryl-6-cyano-4H-pyrano[3,2-b]pyrroles. These methods utilize acid-catalyzed cyclocondensation reactions, demonstrating the flexibility and applicability of related compounds in the creation of novel heterocyclic structures (Sandaroos, Damavandi, & Salimi, 2012).

Antimicrobial Agents

Investigations into new heterocyclic compounds incorporating the sulfamoyl moiety have identified potential antimicrobial agents. These studies involve the synthesis of compounds through various chemical reactions, demonstrating the relevance of derivatives in developing new pharmaceuticals and antimicrobial substances (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Mecanismo De Acción

Target of Action

The compound contains an imidazole ring, which is a common feature in many biologically active molecules. Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets of this compound could be diverse depending on its specific structure and functional groups.

Biochemical Pathways

The compound could potentially affect various biochemical pathways due to the presence of the imidazole ring. For instance, imidazole derivatives are known to interfere with the synthesis of certain proteins or nucleic acids, disrupt cell membrane function, or inhibit specific enzymes .

Propiedades

IUPAC Name |

2-cyclopropyl-5-(1-methylimidazol-4-yl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2S/c1-15-8-13(14-9-15)20(18,19)17-6-10-4-16(12-2-3-12)5-11(10)7-17/h8-12H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDXBQEVKXZSBSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N2CC3CN(CC3C2)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Chlorophenyl)-2-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2439889.png)

![Ethyl 4-((4-((3-(benzo[d]oxazol-2-yl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2439891.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2439900.png)

![2-[2-(Benzenesulfonamido)-2-oxoethoxy]benzamide](/img/structure/B2439901.png)

![3,5-dimethyl-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)isoxazole-4-sulfonamide](/img/structure/B2439908.png)